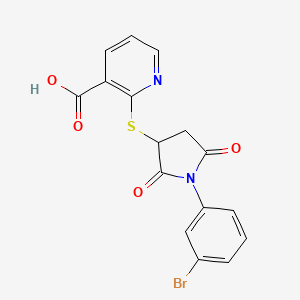
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrrolidinone ring (a five-membered ring with nitrogen and a carbonyl group), a thioether linkage (sulfur atom connected to two carbon atoms), and a nicotinic acid moiety (a pyridine ring with a carboxylic acid group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the pyrrolidinone ring, the introduction of the bromophenyl group, and the formation of the thioether linkage . The nicotinic acid moiety could be introduced through a coupling reaction .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the features of its constituent parts, including the aromatic ring of the bromophenyl and nicotinic acid groups, the heterocyclic ring of the pyrrolidinone, and the thioether linkage .
Chemical Reactions Analysis
The compound, like other organic molecules, would be expected to undergo various chemical reactions. The bromine atom on the phenyl ring could potentially be replaced in a substitution reaction . The carboxylic acid group in the nicotinic acid moiety could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic rings could impact its solubility and reactivity .
科学的研究の応用
Suzuki–Miyaura Coupling
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions and functional group tolerance. Thionicotinic acid, as an organoboron reagent, participates in the transmetalation step, transferring nucleophilic organic groups to palladium. This process enables the synthesis of diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science.
Protodeboronation
While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. Thionicotinic acid could potentially be employed in catalytic protodeboronation of alkyl boronic esters, expanding the toolbox for functionalizing these valuable building blocks .
Borinic Acid Derivatives
Thionicotinic acid derivatives, including borinic acids, have been investigated for their unique properties. For instance, fluorescent borinic acid derivatives can serve as ratiometric sensors for hydrogen peroxide (H₂O₂) . These compounds find applications in analytical chemistry and environmental monitoring.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O4S/c17-9-3-1-4-10(7-9)19-13(20)8-12(15(19)21)24-14-11(16(22)23)5-2-6-18-14/h1-7,12H,8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGDTCQGDQKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)SC3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3-Bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

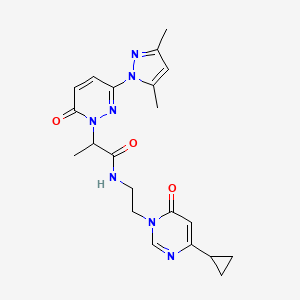
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)
![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)
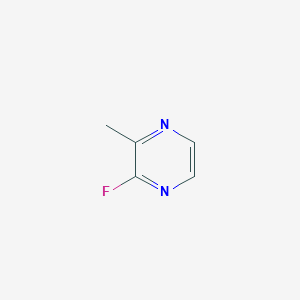

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)

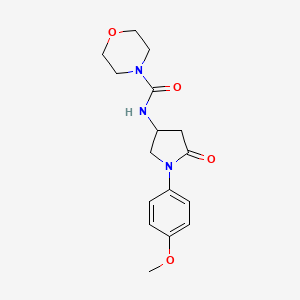
![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)
![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)
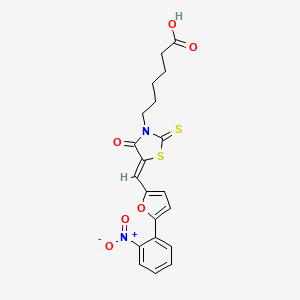
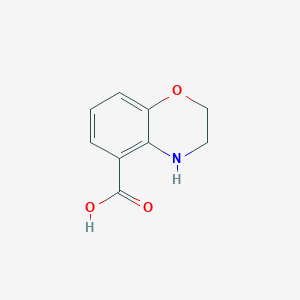
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)
